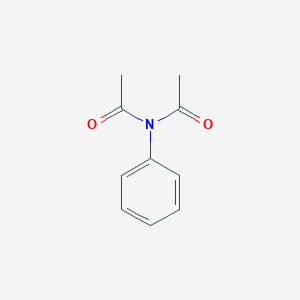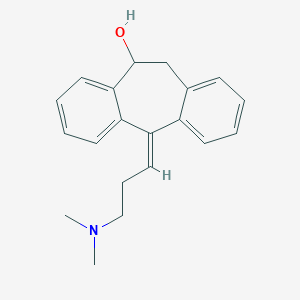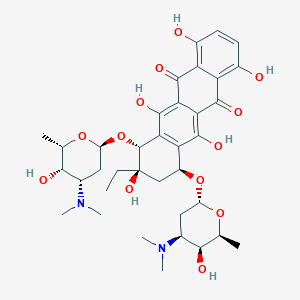
4-Butylbenzenesulfonamide
Overview
Description
4-Butylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. It is a derivative of benzenesulfonamide, a compound known for its presence in a variety of biologically significant compounds.
Synthesis Analysis
The synthesis of 4-Butylbenzenesulfonamide and its derivatives often involves a multi-step chemical process. For instance, N-Benzyl-4-methylbenzenesulfonamides, a related compound, were prepared through a two-step synthetic process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide (Stenfors & Ngassa, 2020). A similar approach may be applicable for synthesizing 4-Butylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of 4-Butylbenzenesulfonamide derivatives can be characterized using techniques like single-crystal X-ray diffraction. This method provides detailed information about the crystal structure, including space groups, cell parameters, and molecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
4-Butylbenzenesulfonamide and its derivatives exhibit a variety of chemical reactions and properties. They can undergo processes like alkylation and arylation, similar to nitrobenzenesulfonamides, and can withstand conditions that functionalize nitroarenes (Schmidt et al., 2017).
Physical Properties Analysis
The physical properties of 4-Butylbenzenesulfonamide derivatives are influenced by their molecular structure. For example, the crystal structures of various benzenesulfonamide derivatives have been shown to exhibit different types of weak intermolecular interactions, leading to distinct supramolecular architectures (Shakuntala et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-Butylbenzenesulfonamide are largely defined by its sulfonamide group. Sulfonamides are known for their versatility in chemistry, being useful in a variety of synthetic applications. They can be modified to produce a wide range of derivatives with potentially significant biological activities (Stenfors & Ngassa, 2021).
Scientific Research Applications
Application 1: Immunotoxicity Study
- Scientific Field : Immunotoxicology
- Summary of the Application : NBBS is a high-production volume plasticizer that is an emerging contaminant of concern for environmental and human health . Studies were conducted to understand the risks and health effects of exposure to NBBS .
- Methods of Application or Experimental Procedures : In the study, dosed feed containing NBBS at various concentrations was provided to B6C3F1/N female mice for 28 days and to time-mated Harlan Sprague Dawley rats from gestation day 6 to postnatal day 28 and in F1 rats until 11-14 weeks of age . Functional assessments of innate, humoral, and cell-mediated immunity were conducted in adult female mice and F1 rats following exposure to NBBS .
- Results or Outcomes : The study found that oral exposure to NBBS has the potential to produce immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs. adult) .
Application 2: Wastewater Treatment
- Scientific Field : Environmental Engineering
- Summary of the Application : NBBS is a micropollutant that can be found in wastewater . Studies have been conducted to evaluate the effectiveness of different wastewater treatment methods in removing NBBS .
- Methods of Application or Experimental Procedures : In one study, the combination of powdered activated carbon (PAC) adsorption with a tight ultrafiltration membrane was used to remove NBBS from tertiary wastewater effluents .
- Results or Outcomes : The study found that the removal rates for adsorbable and low molecular weight micropollutants like NBBS increased when membrane filtration was applied prior to PAC adsorption .
Safety And Hazards
4-Butylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .
properties
IUPAC Name |
4-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366043 | |
| Record name | 4-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzenesulfonamide | |
CAS RN |
1135-00-8 | |
| Record name | 4-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



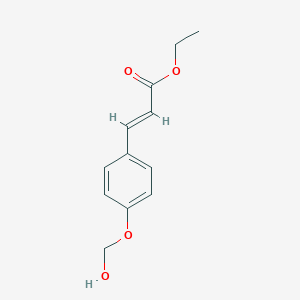

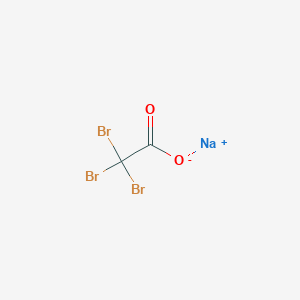
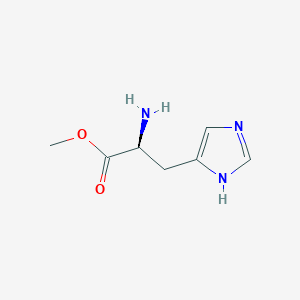


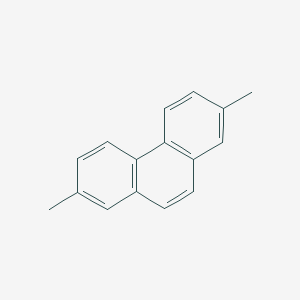

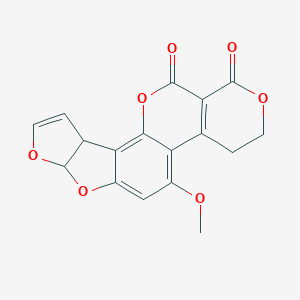
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
